9-Acetyl-3-fluorocarbazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H10FNO |
|---|---|
Molecular Weight |
227.23 g/mol |
IUPAC Name |
1-(3-fluorocarbazol-9-yl)ethanone |
InChI |
InChI=1S/C14H10FNO/c1-9(17)16-13-5-3-2-4-11(13)12-8-10(15)6-7-14(12)16/h2-8H,1H3 |
InChI Key |
ZUBVMODJTWCYEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)F)C3=CC=CC=C31 |
Origin of Product |
United States |
The Carbazole Scaffold: Fundamental Architectures and Academic Relevance
The carbazole (B46965) scaffold is a robust heterocyclic system consisting of a central five-membered nitrogen-containing ring fused to two benzene (B151609) rings. This planar and rigid structure is the cornerstone of many biologically active natural products and synthetic materials. ijrpc.com The inherent aromaticity and electron-rich nature of the carbazole ring system make it a valuable building block in the design of functional organic molecules. ijrpc.com
Carbazole and its derivatives have found applications in diverse areas of chemistry, including the development of photoelectric materials and dyes. ijrpc.com The ability to readily introduce various functional groups onto the carbazole framework allows for the modulation of its electronic and photophysical characteristics. ijrpc.com This structural versatility has led to the synthesis of a vast library of carbazole-containing compounds with tailored properties for specific applications.
Significance of N Acetylation and Fluorination in Carbazole Based Research
N-Acetylation: The acetyl group is an electron-withdrawing group that can modulate the electron density of the carbazole (B46965) nitrogen. This modification can impact the compound's solubility, crystal packing, and electronic communication between the carbazole core and any attached functional groups. The synthesis of 9-acetylcarbazoles can be achieved through various methods, including the reaction of 2-acetaminobiphenyl with a palladium catalyst. amazonaws.com
Fluorination: The incorporation of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry and materials science. The high electronegativity and small size of the fluorine atom can lead to profound changes in a molecule's conformational preferences, metabolic stability, and binding affinities. In the context of carbazoles, fluorination can alter the electronic properties, influencing factors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, can affect the compound's performance in electronic devices.
Overview of Current Research Trajectories for 9 Acetyl 3 Fluorocarbazole
Direct Synthetic Pathways to this compound
Direct synthetic routes aim to construct the target molecule in a single or a few convergent steps, often leveraging modern catalytic methods for efficiency and atom economy.
Precursor Design and Starting Material Optimization
The selection of appropriate starting materials is critical for the success of any direct synthesis. For this compound, a logical precursor is a suitably substituted biphenyl (B1667301) derivative that can undergo intramolecular cyclization. An example of such a precursor is 2-acetamido-biphenyl with a fluorine atom at the appropriate position on one of the phenyl rings. The optimization of these precursors involves considering the electronic effects of substituents on the cyclization reaction, with electron-donating or-withdrawing groups influencing the reactivity and regioselectivity of the C-H activation/C-N bond formation step.
Catalytic Approaches and Reaction Condition Refinements (e.g., Palladium-catalyzed C-H functionalization / C-N bond formation routes)
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis and have been extensively applied to the formation of carbazoles. wvu.eduscilit.comorganic-chemistry.orgresearchgate.net A prominent direct approach for synthesizing 9-acetylcarbazoles involves the palladium-catalyzed intramolecular C-H functionalization of N-aryl acetamides. amazonaws.com For the synthesis of this compound, this would involve the cyclization of a 2-acetamidobiphenyl (B1664454) precursor containing a fluorine atom. amazonaws.com
A representative procedure involves treating the 2-acetamidobiphenyl precursor with a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)2), in the presence of an oxidant and often with additives to enhance reactivity and yield. amazonaws.com Research has shown that using powdered molecular sieves can be beneficial in these reactions. amazonaws.com The reaction is typically carried out in a suitable solvent under an inert atmosphere (e.g., Argon). amazonaws.com One documented synthesis of this compound via this method reported a high yield of 95%. amazonaws.com
| Catalyst | Oxidant/Additive | Solvent | Atmosphere | Yield (%) |
| Pd(OAc)2 | Molecular Sieves | Not specified | Argon | 95 |
This table showcases a reported successful synthesis of this compound via a direct palladium-catalyzed C-H functionalization/C-N bond formation route. amazonaws.com
Refinements in reaction conditions can include the choice of palladium ligand, the type of oxidant, reaction temperature, and time. These parameters are often interdependent and require careful optimization for each specific substrate.
Mechanistic Insights into Direct Acetylation and Fluorination
The mechanism of the palladium-catalyzed C-H functionalization/C-N bond formation begins with the coordination of the palladium catalyst to the acetamido group of the biphenyl precursor. This is followed by an intramolecular C-H activation step, where a C-H bond on the adjacent phenyl ring is cleaved to form a palladacycle intermediate. Reductive elimination from this intermediate then forms the C-N bond, closing the five-membered ring to yield the carbazole (B46965) core and regenerating the active palladium catalyst. The presence of the acetyl group on the nitrogen atom is crucial as it acts as a directing group, facilitating the C-H activation at the ortho position of the second aryl ring.
Direct fluorination of an organic substrate often involves the use of specialized fluorinating reagents. nih.govrsc.orgucl.ac.uk While direct C-H fluorination of a pre-formed 9-acetylcarbazole is a theoretical possibility, achieving regioselectivity at the 3-position would be a significant challenge due to the multiple reactive sites on the carbazole ring.
Stepwise Synthesis via Selective Derivatization of Carbazole Precursors
Stepwise syntheses offer greater control over regiochemistry by introducing the functional groups in a sequential manner. This approach can be advantageous when direct methods are unselective or provide low yields.
Regioselective Fluorination of N-Acetylcarbazole Intermediates
This stepwise approach would begin with the synthesis of N-acetylcarbazole. The subsequent challenge lies in the regioselective introduction of a fluorine atom at the 3-position. Electrophilic fluorinating agents are typically employed for such transformations. The directing effect of the N-acetyl group would need to be carefully considered. While the N-acetyl group is generally deactivating, it can direct electrophilic substitution to specific positions. The outcome of the fluorination would depend on the interplay between the electronic effects of the acetyl group and the inherent reactivity of the carbazole nucleus. Modern fluorination methods, including those using metal catalysis, could potentially offer improved regioselectivity. nih.gov
N-Acetylation of 3-Fluorocarbazole Derivatives
An alternative and often more straightforward stepwise route involves the initial synthesis of 3-fluorocarbazole, which is commercially available. scribd.com The final step is the N-acetylation of this precursor. This reaction is typically achieved by treating 3-fluorocarbazole with an acetylating agent such as acetyl chloride or acetic anhydride. ias.ac.in The reaction is often carried out in the presence of a base to neutralize the acid byproduct and drive the reaction to completion. This method offers excellent control over the final product, as the position of the fluorine atom is already established. The N-acylation of carbazoles is generally a high-yielding and reliable reaction. organic-chemistry.org
| Starting Material | Acetylating Agent | Base | Solvent | Product |
| 3-Fluorocarbazole | Acetyl chloride | Triethylamine (example) | Dichloromethane (example) | This compound |
| 3-Fluorocarbazole | Acetic anhydride | Pyridine (example) | Not specified | This compound |
This table illustrates common reagents and conditions for the N-acetylation of 3-fluorocarbazole.
Multi-component Reactions and Convergent Syntheses
For the synthesis of carbazole derivatives, MCRs can be employed to rapidly construct the core heterocyclic structure. For instance, a four-component coupling reaction involving substituted ethyl acetoacetate, dimedone, ammonium (B1175870) acetate, and a carbazole aldehyde has been used to produce carbazolylpolyhydroquinoline derivatives. ijrpc.com While a specific MCR for this compound is not explicitly detailed in the provided results, the principles of MCRs, such as the Ugi or Passerini reactions, could be adapted. organic-chemistry.orgbeilstein-journals.org These reactions are known for their ability to generate molecular diversity and could potentially be applied to precursors of this compound. beilstein-journals.org
A convergent approach to this compound could involve the synthesis of a pre-functionalized 3-fluorocarbazole, which is then acetylated at the 9-position. The synthesis of the 3-fluorocarbazole core could itself be achieved through various methods, including those discussed in the subsequent sections on cyclization.
Table 1: Examples of Multi-component Reactions for Heterocycle Synthesis
| Reaction Name | Number of Components | Key Reactants | Product Type |
|---|---|---|---|
| Hantzsch Dihydropyridine Synthesis | 3 | β-keto ester, aldehyde, ammonia (B1221849) tcichemicals.com | 1,4-Dihydropyridine tcichemicals.com |
| Biginelli Reaction | 3 | β-keto ester, aromatic aldehyde, urea/thiourea tcichemicals.com | Dihydropyrimidinone tcichemicals.com |
| Ugi Reaction | 4 | Aldehyde/ketone, amine, carboxylic acid, isocyanide beilstein-journals.org | α-acylamino carboxamide beilstein-journals.org |
| Passerini Reaction | 3 | Carboxylic acid, aldehyde/ketone, isocyanide organic-chemistry.org | α-acyloxy carboxamide organic-chemistry.org |
Advanced Cyclization Strategies in this compound Formation
The formation of the carbazole ring system is the cornerstone of synthesizing this compound. Advanced cyclization methods provide powerful tools to construct this tricyclic core with high efficiency and control over substitution patterns.
The Cadogan reaction is a classic method for synthesizing carbazoles through the reductive cyclization of 2-nitrobiphenyls. researchgate.netresearchgate.net Traditionally, this reaction uses trivalent phosphorus reagents like trialkyl phosphites in stoichiometric or excess amounts. researchgate.net Modifications to this method have been developed to improve its efficiency and functional group tolerance.
One notable modification involves using triphenylphosphine (B44618) as the reducing agent. researchgate.net This approach has been shown to be effective for a range of substituted 2-nitrobiphenyls, yielding carbazoles in good yields without significant side products. researchgate.net The reaction conditions are straightforward, though the temperature can influence the extent of conversion, with higher-boiling solvents often providing better results. researchgate.net For the synthesis of 3-fluorocarbazole, the precursor would be a 2-nitro-biphenyl substituted with fluorine at the appropriate position. Subsequent N-acetylation would yield the final product. The Cadogan cyclization is considered a robust method for creating various aza-heterocycles, including carbazoles. researchgate.net
Intramolecular cyclization reactions are a broad and versatile class of transformations for forming cyclic structures, including the carbazole nucleus. uminho.ptnih.gov These reactions often involve the formation of a carbon-carbon or carbon-nitrogen bond within a single molecule.
One powerful strategy is the palladium-catalyzed intramolecular C-H functionalization. For example, 2-acetamidobiphenyls can be cyclized to form 9-acetylcarbazoles in the presence of a palladium catalyst like Pd(OAc)₂. amazonaws.com This method has been successfully applied to synthesize this compound from the corresponding 2-acetamido-biphenyl precursor, achieving a high yield. amazonaws.com
Another approach involves the visible-light-induced intramolecular C-H amination. nih.gov This method can use aryl sulfilimines, which are considered safer alternatives to azides, as nitrene precursors. nih.gov The reaction proceeds under mild conditions and has been shown to be scalable. nih.gov The synthesis of the carbazole core can also be achieved through photochemical cyclization of biaryl oximes, which proceed via an iminyl radical intermediate. beilstein-journals.org
Furthermore, gold-catalyzed intramolecular hydroarylation of (Z)-2-(enynyl)indoles provides a route to carbazoles. organic-chemistry.org These varied intramolecular cyclization strategies offer multiple pathways to the carbazole skeleton, which can then be further functionalized to produce this compound.
Table 2: Comparison of Advanced Cyclization Strategies for Carbazole Synthesis
| Cyclization Method | Key Precursor | Catalyst/Reagent | Key Features |
|---|---|---|---|
| Modified Cadogan Cyclization | 2-Nitrobiphenyl researchgate.net | Triphenylphosphine researchgate.net | High functional group tolerance, straightforward conditions. researchgate.net |
| Pd-catalyzed C-H Functionalization | 2-Acetamidobiphenyl amazonaws.com | Pd(OAc)₂ amazonaws.com | Direct formation of 9-acetylcarbazoles, high yields. amazonaws.com |
| Visible-light C-H Amination | Aryl sulfilimine nih.gov | Visible light nih.gov | Mild, transition-metal-free conditions, uses safer reagents. nih.gov |
| Photochemical Cyclization | Biaryl oxime beilstein-journals.org | UV light beilstein-journals.org | Proceeds via iminyl radical intermediates. beilstein-journals.org |
| Gold-catalyzed Hydroarylation | (Z)-2-(enynyl)indole organic-chemistry.org | Gold(I) catalyst organic-chemistry.org | Stereoselective synthesis of precursors required. organic-chemistry.org |
Principles of Sustainable Synthesis in this compound Production
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netresearchgate.net These principles are increasingly important in the synthesis of pharmaceuticals and functional materials.
Key aspects of sustainable synthesis applicable to this compound production include:
Atom Economy : Multi-component reactions are inherently atom-economical as they incorporate most of the atoms from the reactants into the final product. tcichemicals.com
Use of Catalysis : Catalytic reactions, such as the palladium-catalyzed C-H functionalization, are preferred over stoichiometric reagents because they are more efficient and generate less waste. organic-chemistry.orgrsc.org Lewis acid catalysis, for example using Sc(OTf)₃, has also been employed in carbazole synthesis under sustainable conditions. rsc.org
Safer Solvents and Reagents : The use of greener solvents like water or bio-based solvents such as glycerol (B35011) can significantly reduce the environmental impact of a synthesis. researchgate.netrsc.org Similarly, replacing hazardous reagents like aryl azides with safer alternatives like aryl sulfilimines contributes to a greener process. nih.gov
Energy Efficiency : Employing energy-efficient methods like microwave irradiation or photochemical reactions under visible light can reduce energy consumption compared to traditional high-temperature reactions. nih.govresearchgate.net Microwave-assisted synthesis has been shown to reduce reaction times and improve yields in the N-alkylation of carbazole. researchgate.net
Renewable Feedstocks : While not explicitly detailed for this specific compound, the broader goal is to use renewable starting materials whenever possible.
By integrating these principles, the synthesis of this compound can be made more environmentally friendly and economically viable. The development of synthetic routes that are both sophisticated in their chemical strategy and sustainable in their execution represents the future of chemical manufacturing.
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework of this compound by probing the magnetic environments of its constituent nuclei, primarily ¹H, ¹³C, and ¹⁹F.
High-Resolution ¹H NMR Spectral Analysis and Signal Assignment
The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each of the seven aromatic protons and the three protons of the acetyl group. The substitution pattern on the carbazole core, particularly the presence of the electronegative fluorine atom and the anisotropic effects of the acetyl group, leads to a well-resolved spectrum.
Based on reported data, the proton signals are assigned as follows. amazonaws.com The protons on the fluorinated ring (C-ring) and the non-fluorinated ring (A-ring) exhibit characteristic chemical shifts and coupling patterns. The proton at position 4 (H-4), adjacent to the fluorine atom, is expected to appear as a doublet of doublets due to coupling with H-2 and the fluorine atom. Similarly, H-2 will show coupling to H-4. The proton at H-1, being in the bay region and deshielded by the acetyl group, often appears at a downfield chemical shift. The protons on the A-ring (H-5, H-6, H-7, H-8) typically show a more conventional aromatic pattern. The methyl protons of the acetyl group appear as a sharp singlet in the upfield region.
A representative, albeit partial, ¹H NMR data set from the synthesis of this compound shows a multiplet at 8.31 ppm and a doublet at 8.10 ppm, which can be tentatively assigned to protons in the deshielded regions of the aromatic system, such as H-4 and H-5. amazonaws.com
Table 1: ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-4 | ~8.31 | m | Not specified |
| H-5 | ~8.10 | d | Not specified |
| H-8 | Not specified | d | Not specified |
| H-2 | Not specified | dd | Not specified |
| H-1 | Not specified | dd | Not specified |
| H-6 | Not specified | t | Not specified |
| H-7 | Not specified | t | Not specified |
| -COCH₃ | ~2.8-2.9 | s | N/A |
| Note: Complete, explicitly assigned data for all protons is not fully available in the cited literature. The presented data is based on partial information and expected patterns for analogous structures. amazonaws.com |
¹³C NMR Characterization and Chemical Shift Interpretations
The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. For this compound, fourteen distinct signals are expected: twelve for the aromatic carbons and two for the acetyl group (carbonyl and methyl carbons).
The chemical shifts are significantly influenced by the substituents. The carbon atom directly bonded to the fluorine (C-3) will exhibit a large one-bond C-F coupling constant and its chemical shift will be significantly downfield. bhu.ac.in Carbons ortho (C-2, C-4) and para (C-9a) to the fluorine atom will also be affected, showing smaller two- and three-bond C-F couplings. The carbonyl carbon (C=O) of the acetyl group is characteristically found in the highly deshielded region of the spectrum (typically 168-172 ppm). The methyl carbon of the acetyl group appears in the shielded, upfield region (around 27-28 ppm). amazonaws.com The remaining aromatic carbons can be assigned based on their chemical environment and by comparison with related carbazole structures. amazonaws.comrsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Key Influences |
| C=O | 169-171 | Acetyl group |
| C-3 | 158-162 (d, ¹JCF ≈ 240-250 Hz) | Direct attachment to F |
| C-4a, C-4b | 138-140 | Bridgehead carbons |
| C-8a, C-9a | 120-135 | Bridgehead carbons, C-9a affected by F |
| Aromatic CHs | 110-130 | Ring currents, substituent effects |
| -COCH₃ | 27-28 | Acetyl group |
| Note: Specific, experimentally verified ¹³C NMR data for this compound is not available in the reviewed literature. The values are predicted based on general chemical shift ranges and data from analogous compounds. amazonaws.combhu.ac.in |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Confirmation
While 1D NMR provides essential data, 2D NMR techniques are indispensable for the definitive structural confirmation of complex molecules like this compound. mdpi.com
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. rsc.org For this compound, COSY would show correlations between H-1 and H-2, H-2 and H-4 (through the fluorine), and among the adjacent protons on the A-ring (H-5 with H-6, H-6 with H-7, and H-7 with H-8). This allows for the unambiguous assignment of protons within each isolated spin system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (a one-bond correlation). rsc.org By correlating the already assigned proton signals (from ¹H NMR and COSY) to their corresponding carbon signals, most of the protonated carbons in the molecule can be definitively assigned.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds. rsc.org HMBC is crucial for identifying quaternary (non-protonated) carbons and for connecting different fragments of the molecule. Key expected correlations for this compound would include:
The methyl protons of the acetyl group showing a correlation to the carbonyl carbon (C=O) and the nitrogen-bearing carbon (C-9).
Protons H-1 and H-8 showing correlations to the bridgehead carbons connecting the two aromatic rings.
Proton H-4 showing correlations to C-2, C-3, and the bridgehead carbon C-9a, helping to confirm the substitution pattern on the fluorinated ring.
Together, these 2D NMR experiments provide a comprehensive and interlocking network of correlations that allows for the complete and confident assignment of all ¹H and ¹³C signals, confirming the precise structure of this compound.
¹⁹F NMR for Fluorine Environment Analysis
¹⁹F NMR is a highly sensitive technique that provides specific information about the chemical environment of fluorine atoms in a molecule. mdpi.com With 100% natural abundance of the ¹⁹F isotope and a large chemical shift range, it is an excellent tool for confirming the presence and position of fluorine. For this compound, the ¹⁹F NMR spectrum would show a single signal, as there is only one fluorine atom. The chemical shift of this signal is indicative of its electronic environment. In similar fluorinated carbazole derivatives, the ¹⁹F chemical shift is reported to be in the range of -105 to -120 ppm (relative to CFCl₃). amazonaws.com This upfield shift is characteristic of an aromatic C-F bond. The signal would likely appear as a multiplet due to coupling with nearby protons, primarily H-2 and H-4.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. rsc.org
C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1710 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the N-acetyl group. This is one of the most prominent peaks in the spectrum. amazonaws.com
Aromatic C=C and C-H Stretches: The carbazole ring system gives rise to multiple bands. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.
C-F Stretch: The carbon-fluorine bond stretching vibration is expected to produce a strong absorption band in the region of 1250-1020 cm⁻¹.
C-N Stretch: The stretching vibration of the C-N bond within the carbazole ring and attached to the acetyl group will appear in the 1360-1250 cm⁻¹ range.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| > 3000 | C-H Stretch | Aromatic |
| 1680 - 1710 | C=O Stretch | N-Acetyl Carbonyl |
| 1450 - 1600 | C=C Stretch | Aromatic Ring |
| 1250 - 1020 | C-F Stretch | Aryl-Fluoride |
| 1360 - 1250 | C-N Stretch | Carbazole Ring / Amide |
| Note: These are expected frequency ranges based on data from analogous compounds and standard FT-IR correlation tables. amazonaws.comrsc.org |
Raman Spectroscopy for Molecular Vibrational Fingerprinting
Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, effectively generating a unique "molecular fingerprint". horiba.com When a sample is irradiated with a monochromatic laser, the vast majority of the scattered light has the same frequency as the incident light (Rayleigh scattering). However, a small fraction of the light is scattered at a different frequency (Raman scattering), with the energy difference corresponding to the energy of specific molecular vibrations. horiba.com This technique is particularly useful for identifying functional groups and elucidating the structure of organic compounds. medium.com
For this compound, the Raman spectrum would be characterized by several key vibrational bands corresponding to its distinct structural features. The analysis of these bands allows for a detailed confirmation of its molecular framework. The spectrum is typically divided into the fingerprint region (below 2000 cm⁻¹) and the high wavenumber region. nih.gov
Key expected Raman bands for this compound include:
Carbonyl (C=O) Stretch: A strong band associated with the acetyl group, typically appearing in the 1680-1710 cm⁻¹ region. The IR spectrum of the related 9-Acetyl-2-fluorocarbazole shows this peak at 1698 cm⁻¹, suggesting a similar location in the Raman spectrum. amazonaws.com
Aromatic C-C Stretches: Multiple bands in the 1400-1620 cm⁻¹ region are characteristic of the carbazole ring system.
C-H Bending and Stretching: Vibrations from the aromatic C-H bonds would appear in specific regions of the spectrum.
C-F Stretch: The carbon-fluorine bond vibration is expected to produce a band typically found in the 1000-1350 cm⁻¹ range, although it can sometimes be weak in Raman spectroscopy.
Carbazole Ring Modes: The fused ring system gives rise to characteristic "breathing" modes and other vibrations at lower frequencies. researchgate.net
Table 1: Predicted Characteristic Raman Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Carbonyl Stretch | Acetyl C=O | 1680 - 1710 |
| Aromatic Ring Stretch | Carbazole C=C | 1400 - 1620 |
| C-F Stretch | Aryl-Fluoride | 1000 - 1350 |
| C-N Stretch | Amide C-N | 1250 - 1350 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. arizona.edu
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to several decimal places, allowing for the determination of a molecule's exact mass. bioanalysis-zone.com This high level of precision makes it possible to deduce the elemental formula of a compound, as each element has a unique, non-integer mass. bioanalysis-zone.comlongdom.org HRMS is a definitive method for confirming the molecular formula of a newly synthesized compound like this compound.
The molecular formula for this compound is C₁₄H₁₀FNO. The calculated exact mass would be compared against the experimentally measured value to confirm this composition.
Table 2: Elemental Composition and Exact Mass of this compound
| Element | Count | Atomic Mass (amu) | Total Mass (amu) |
|---|---|---|---|
| Carbon (¹²C) | 14 | 12.000000 | 168.000000 |
| Hydrogen (¹H) | 10 | 1.007825 | 10.078250 |
| Fluorine (¹⁹F) | 1 | 18.998403 | 18.998403 |
| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |
| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |
| Total | | Monoisotopic Mass | 227.074642 |
Upon ionization, the molecular ion ([M]⁺•) can undergo fragmentation. A primary and highly probable fragmentation pathway for this compound would be the cleavage of the C-N bond to lose the acetyl group as a ketene (B1206846) (CH₂=C=O) or an acetyl radical (•COCH₃), resulting in a stable 3-fluorocarbazole cation. libretexts.orglibretexts.org
Table 3: Predicted HRMS Fragmentation for this compound
| m/z (Predicted) | Ion Formula | Description |
|---|---|---|
| 227.0746 | [C₁₄H₁₀FNO]⁺• | Molecular Ion (M⁺•) |
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. filab.fr It is used to separate and identify individual volatile and semi-volatile components within a mixture. measurlabs.com In the context of synthesizing this compound, GC-MS is an excellent tool for assessing the purity of the final product.
The sample is first vaporized and carried by an inert gas through a heated column containing a stationary phase. Compounds separate based on their boiling points and affinity for the stationary phase, eluting at different retention times (RT). measurlabs.com As each component elutes, it enters the mass spectrometer, where it is ionized and fragmented, generating a characteristic mass spectrum that confirms its identity. ekb.eg A GC-MS analysis of a this compound sample would ideally show a single major peak. The presence of other peaks could indicate impurities, such as unreacted 3-fluorocarbazole starting material or residual solvents from the purification process.
Table 4: Illustrative GC-MS Data for Purity Assessment
| Retention Time (min) | Compound Identity | Key m/z values | Status |
|---|---|---|---|
| 8.5 | 3-Fluorocarbazole | 185, 157 | Potential Impurity |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. ucdavis.edu This technique relies on the diffraction of X-rays by the ordered lattice of atoms in a single crystal. researchgate.net The resulting diffraction pattern is mathematically processed to generate an electron density map, from which a detailed atomic model of the molecule can be built. ucdavis.edu
For this compound, a successful single-crystal X-ray analysis would provide a wealth of structural information, including:
Unambiguous confirmation of the connectivity of atoms.
Precise bond lengths, bond angles, and torsion angles.
The planarity of the carbazole ring system.
The orientation of the N-acetyl group relative to the carbazole plane.
Information on intermolecular interactions in the solid state, such as π-π stacking between carbazole rings or other non-covalent interactions, which dictate the crystal packing. researchgate.net
While no published crystal structure for this compound was found, the table below lists the key parameters that such an analysis would determine.
Table 5: Structural Parameters Obtainable from X-ray Crystallography for this compound
| Parameter | Description | Expected Value Range |
|---|---|---|
| C=O Bond Length | Length of the carbonyl double bond in the acetyl group. | ~1.20 - 1.23 Å |
| N-C(O) Bond Length | Length of the bond between the carbazole nitrogen and the acetyl carbon. | ~1.38 - 1.42 Å |
| C-F Bond Length | Length of the bond between the aromatic carbon and the fluorine atom. | ~1.34 - 1.37 Å |
| Carbazole Dihedral Angle | Angle between the two benzene (B151609) rings of the carbazole core, indicating planarity. | < 5° |
Chromatographic Techniques for Separation and Purity Assessment (e.g., Silica Gel Chromatography, Thin Layer Chromatography)
Chromatographic techniques are essential for the separation and purification of compounds from reaction mixtures. operachem.com The separation is based on the differential partitioning of components between a stationary phase and a mobile phase. nasa.gov
Thin Layer Chromatography (TLC) is a rapid and simple method used primarily to monitor the progress of a chemical reaction and to identify a suitable solvent system for large-scale purification. du.edu.egsavemyexams.com A small spot of the reaction mixture is applied to a plate coated with a thin layer of an adsorbent, typically silica gel. libretexts.org The plate is then placed in a chamber with a solvent (mobile phase), which moves up the plate by capillary action. operachem.com Compounds separate based on their polarity; less polar compounds travel further up the plate, resulting in a higher retention factor (Rf), while more polar compounds have a stronger interaction with the polar silica gel and move shorter distances. du.edu.eg
Silica Gel Column Chromatography is the standard method for purifying organic compounds on a preparative scale. labcluster.com Following the principles of TLC, a glass column is packed with silica gel (stationary phase), and the crude product is loaded at the top. nih.gov A solvent system (mobile phase), often determined by prior TLC analysis, is then passed through the column. commonorganicchemistry.com The components of the mixture separate into bands that travel down the column at different rates, allowing for the collection of the pure compound in fractions.
For this compound, a moderately polar compound, purification has been successfully achieved using silica gel chromatography with a mobile phase of 90:10 hexanes:ethyl acetate. amazonaws.com
Table 6: Chromatographic Conditions for this compound
| Technique | Stationary Phase | Mobile Phase (Eluent) | Purpose |
|---|---|---|---|
| Thin Layer Chromatography (TLC) | Silica Gel 60 F₂₅₄ | Varies (e.g., Hexanes/Ethyl Acetate mixtures) | Reaction monitoring, solvent system optimization |
Chemical Reactivity and Mechanistic Investigations of 9 Acetyl 3 Fluorocarbazole
Electrophilic Aromatic Substitution Reactions on the Carbazole (B46965) Core
The carbazole ring system is inherently reactive towards electrophiles due to its aromaticity and the electron-donating nature of the nitrogen atom. However, in 9-Acetyl-3-fluorocarbazole, the presence of the N-acetyl and 3-fluoro substituents significantly modulates this reactivity and directs the regiochemical outcome of such reactions.
The substitution pattern on the carbazole core is a consequence of the combined directing effects of the N-acetyl and 3-fluoro groups. The N-acetyl group is a moderately deactivating group that directs incoming electrophiles to the meta-positions (C-3 and C-6) relative to the nitrogen atom. Conversely, the fluorine atom at the 3-position is a deactivating but ortho-, para-directing group. wikipedia.org
In the case of this compound, the positions most activated for electrophilic attack are C-6 (para to the fluorine and meta to the acetyl group) and C-2 (ortho to the fluorine). The C-4 position is sterically hindered by the adjacent N-acetyl group. Therefore, electrophilic substitution is expected to occur preferentially at the C-6 position, with the C-2 position being the next most likely site of attack.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Electronic Effect of N-Acetyl Group | Electronic Effect of 3-Fluoro Group | Predicted Reactivity |
|---|---|---|---|
| C-1 | Ortho (deactivated) | - | Low |
| C-2 | Meta (deactivated) | Ortho (activated) | Moderate |
| C-4 | Meta (deactivated) | Ortho (activated) | Low (steric hindrance) |
| C-5 | Para (deactivated) | - | Low |
| C-6 | Meta (deactivated) | Para (activated) | High |
| C-7 | Ortho (deactivated) | - | Low |
| C-8 | Ortho (deactivated) | - | Low |
While specific studies on the nitration, halogenation, and sulfonation of this compound are not extensively documented in the literature, the expected outcomes can be inferred from the principles of electrophilic aromatic substitution and studies on related carbazole derivatives. libretexts.orgopenstax.orgmasterorganicchemistry.com
Nitration: Nitration of carbazoles typically employs a mixture of nitric acid and sulfuric acid. For this compound, the reaction is expected to yield primarily 9-Acetyl-3-fluoro-6-nitrocarbazole. The reaction conditions would need to be carefully controlled to prevent dinitration or side reactions.
Halogenation: Halogenation with reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr3 or AlCl3) would likely lead to the formation of 9-Acetyl-6-bromo-3-fluorocarbazole or 9-Acetyl-6-chloro-3-fluorocarbazole, respectively. openstax.org
Sulfonation: Sulfonation using fuming sulfuric acid would introduce a sulfonic acid group onto the carbazole ring, predicted to be at the C-6 position to give this compound-6-sulfonic acid. This reaction is often reversible at high temperatures. libretexts.org
Nucleophilic Reactivity at the Nitrogen Center and Substituent Positions
The nitrogen atom in this compound is part of an amide functionality, and its nucleophilicity is significantly diminished due to the electron-withdrawing effect of the acetyl group. Therefore, it is less prone to reactions with electrophiles at the nitrogen center compared to unsubstituted carbazole. However, the acetyl group itself can be a site for nucleophilic attack, leading to its removal (see section 4.3).
Transformations and Hydrolysis of the N-Acetyl Group
The N-acetyl group of this compound can be removed through hydrolysis under acidic or basic conditions to yield 3-fluorocarbazole. This reaction proceeds via nucleophilic acyl substitution, where a water molecule or a hydroxide (B78521) ion attacks the carbonyl carbon of the acetyl group. The ease of this hydrolysis can be influenced by the electronic nature of the carbazole ring.
The N-acetyl group can also undergo other transformations. For instance, reduction of the acetyl group could be achieved using strong reducing agents, though this might also affect other parts of the molecule. The acetyl group can also serve as a directing group in certain reactions and be subsequently removed to afford the N-H carbazole. researchgate.net
Radical Reactions and Oxidative Processes Involving the Carbazole System
The carbazole nucleus can participate in radical reactions and oxidative processes. The stability of the carbazole radical cation makes it susceptible to oxidative coupling reactions. researchgate.net However, the presence of the electron-withdrawing N-acetyl group would make the oxidation of this compound more difficult compared to unsubstituted carbazole.
Oxidative processes can be initiated by chemical oxidants or through electrochemical methods. sci-hub.sersc.org These reactions can lead to the formation of dimers or polymers, typically through coupling at the 3- and 6-positions. For this compound, oxidative coupling would likely be directed to the available C-6 position. The fluorine substituent may also influence the stability and reactivity of any radical intermediates formed. Studies on related carbazole derivatives have shown that the carbazole nitrogen can be a site for radical formation, which can then undergo further reactions. mdpi.comresearchgate.netnsf.gov
Detailed Kinetic and Thermodynamic Studies of Key Reactions
Detailed kinetic and thermodynamic data for reactions specifically involving this compound are scarce in the public domain. However, studies on the kinetics of reactions of related carbazole derivatives provide some insights. tandfonline.comtandfonline.comacs.org For instance, kinetic investigations of reactions involving the carbazole NH group have been conducted, but the N-acetyl group in the title compound alters this reactivity. tandfonline.comtandfonline.com
Thermodynamic analyses of carbazole hydrogenation and dehydrogenation have been performed, which are relevant for understanding the stability of the carbazole core. opennetzero.orgresearchgate.net The presence of the fluoro and acetyl substituents would be expected to influence the thermodynamics of such reactions. For example, the electron-withdrawing nature of these groups would likely make the carbazole ring less susceptible to oxidation and hydrogenation. Theoretical studies using computational methods like Density Functional Theory (DFT) have been employed to predict the thermodynamic properties of substituted carbazoles, and such an approach could be applied to this compound to estimate reaction enthalpies and free energies for various transformations. researchgate.net
Computational and Theoretical Studies on 9 Acetyl 3 Fluorocarbazole
Quantum Chemical Calculations for Electronic Structure and Stability
Density Functional Theory (DFT) for Ground State Geometry Optimization and Electronic Properties
No published research has presented the optimized ground state geometry or a detailed analysis of the electronic properties of 9-Acetyl-3-fluorocarbazole using DFT. Such a study would typically involve calculations to determine bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. Furthermore, electronic properties like dipole moment, polarizability, and electrostatic potential surfaces, which are crucial for understanding intermolecular interactions, remain uncalculated.
Calculation of Molecular Orbitals (HOMO-LUMO Gaps) and Charge Distribution
The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap, are fundamental indicators of a molecule's chemical reactivity and electronic excitation properties. Similarly, a detailed analysis of the charge distribution, often visualized through Mulliken or Natural Bond Orbital (NBO) analysis, provides insights into the electrophilic and nucleophilic sites within the molecule. For this compound, these crucial quantum chemical descriptors have not been computationally determined and reported.
Time-Dependent DFT (TD-DFT) for Excited State Analysis and Spectroscopic Correlations
TD-DFT calculations are instrumental in predicting the electronic absorption and emission spectra of molecules, providing a theoretical basis for understanding their photophysical properties. An analysis of the excited states of this compound, including the nature of its electronic transitions and correlation with potential experimental spectroscopic data, is currently absent from the scientific literature.
Reaction Pathway Analysis and Transition State Modeling of Synthetic Transformations
A computational investigation into the reaction mechanisms for the synthesis of this compound is not available. This would involve mapping the potential energy surface of the reaction, identifying transition states, and calculating activation energies, thereby providing a deeper understanding of the synthetic process at a molecular level.
Predictive Modeling for Structure-Reactivity Correlations
The development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models, requires a dataset of related compounds with known activities or properties. As there is a lack of computational and experimental data for this compound and its derivatives, no such predictive models have been established.
Synthesis and Exploration of Novel 9 Acetyl 3 Fluorocarbazole Derivatives
Diversification through Substitutions on the Carbazole (B46965) Ring
The carbazole ring system is amenable to electrophilic aromatic substitution, allowing for the introduction of a wide array of functional groups. The regioselectivity of these substitutions on the 9-Acetyl-3-fluorocarbazole core is dictated by the directing effects of the existing substituents: the N-acetyl group and the fluorine atom. Both are generally considered electron-withdrawing and deactivating groups. wikipedia.org The N-acetyl group strongly deactivates the ring, while the fluorine atom, though an electron-withdrawing group by induction, can also exhibit some resonance effects. wikipedia.orgquora.com Halogens are a notable exception among deactivating groups as they are typically ortho/para directors. wpmucdn.com Therefore, substitutions are expected to occur at positions electronically and sterically accessible.
The electronic properties of the this compound scaffold can be systematically tuned by introducing electron-donating groups (EDGs) or additional electron-withdrawing groups (EWGs). youtube.com EDGs, such as alkyl or alkoxy groups, increase the electron density of the aromatic system, which can influence the molecule's highest occupied molecular orbital (HOMO) energy and nucleophilicity. youtube.com Conversely, adding strong EWGs like nitro (-NO₂) or cyano (-CN) groups further lowers the electron density and the lowest unoccupied molecular orbital (LUMO) energy, enhancing electrophilicity. wikipedia.orgyoutube.com
Standard electrophilic aromatic substitution protocols can be employed for this purpose. For instance, nitration can be achieved using nitric acid in a sulfuric acid medium, while Friedel-Crafts acylation or alkylation can introduce keto or alkyl groups. The precise location of these new substituents would depend on a complex interplay of the directing effects of the existing groups.
Table 1: Examples of Electron-Donating and Electron-Withdrawing Groups for Substitution This table is illustrative and based on general chemical principles.
| Group Type | Example Group | Chemical Name | Potential Effect on Carbazole Core |
|---|---|---|---|
| Electron-Donating | -OCH₃ | Methoxy | Increases electron density (+M effect) |
| Electron-Donating | -CH₃ | Methyl | Weakly increases electron density (+I effect) wikipedia.org |
| Electron-Withdrawing | -NO₂ | Nitro | Strongly decreases electron density (-M, -I effect) wikipedia.org |
| Electron-Withdrawing | -CN | Cyano | Decreases electron density (-M, -I effect) quora.com |
Further functionalization through halogenation and alkylation expands the synthetic utility of the this compound core. Halogenated derivatives serve as crucial intermediates for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the construction of more complex molecular architectures. researchgate.net Iodination can be performed using reagents like potassium iodide and potassium iodate (B108269) (Tucker iodination), while bromination is often achieved with N-bromosuccinimide (NBS). lmaleidykla.lt
Table 2: Hypothetical Synthesis of Halogenated and Alkylated Derivatives This table presents plausible synthetic transformations based on known carbazole chemistry.
| Desired Derivative | Reagents and Conditions | Potential Reaction Type | Reference for Method |
|---|---|---|---|
| Bromo-9-acetyl-3-fluorocarbazole | N-Bromosuccinimide (NBS), CCl₄, reflux | Electrophilic Halogenation | lmaleidykla.lt |
| Iodo-9-acetyl-3-fluorocarbazole | KI, KIO₃, Acetic Acid | Electrophilic Halogenation | lmaleidykla.lt |
| Cyano-9-acetyl-3-fluorocarbazole | CuCN, NMP, heat | Nucleophilic Aromatic Substitution (from a bromo-derivative) | lmaleidykla.lt |
Modifications and Functionalization of the Acetyl Side Chain
The 9-acetyl group is not merely a protecting group for the nitrogen atom but also a versatile functional handle for further molecular elaboration. researchgate.net Its carbonyl functionality allows for a wide range of chemical transformations. For example, condensation reactions with various amino compounds can yield corresponding imino derivatives. mdpi.com These imines can then be used as intermediates for constructing new heterocyclic rings, such as thiazolidinones, by reacting with agents like chloroacetic acid. mdpi.com
Similarly, condensation of the acetyl group with aldehydes can form α,β-unsaturated ketone systems (chalcone-like structures), which are valuable precursors for synthesizing pyrazole (B372694) and other heterocyclic derivatives upon reaction with reagents like hydrazine (B178648) hydrate. symbiosisonlinepublishing.com The acetyl group can also be subjected to reduction to form a 9-ethyl derivative or potentially be transformed into a thioacetyl group. The ability to modify this side chain provides a direct route to altering the steric and electronic environment around the carbazole nitrogen, which can be critical for tuning molecular properties. nih.govnih.gov
Annulation Reactions Leading to Fused Polycyclic Systems
Annulation reactions offer a powerful strategy to expand the π-conjugated system of this compound, leading to the formation of larger, fused polycyclic aromatic heterocycles. rsc.org These reactions involve the construction of a new ring onto the existing carbazole framework. Strategies such as [3+2] and [4+2] cycloadditions are widely used for synthesizing five- and six-membered rings, respectively. chim.itmit.edu
For instance, a Diels-Alder [4+2] cycloaddition could be envisioned where one of the benzene (B151609) rings of the carbazole acts as a diene or dienophile component, depending on the reaction partner. More practically, the carbazole could be derivatized to contain a diene moiety, which could then react with a suitable dienophile to build a new six-membered ring. Such reactions can lead to complex frameworks like dihydrocarbazoles, which can subsequently be aromatized. nih.gov These extended polycyclic systems are of significant interest in the field of organic electronics and materials science.
Investigation of Structure-Reactivity-Property Relationships in Derivatives
A primary goal of synthesizing a library of this compound derivatives is to establish clear structure-reactivity-property relationships (SRPRs). nih.govnih.gov By systematically altering the substitution pattern on the carbazole ring (Section 6.1) or modifying the acetyl side chain (Section 6.2), one can correlate specific structural changes with observable effects on chemical reactivity and physical properties. mdpi.comru.nl
For example, the introduction of EDGs is expected to raise the HOMO level, potentially leading to a red-shift in absorption and emission spectra and making the compound more susceptible to oxidation. youtube.com Conversely, adding EWGs would lower the LUMO, which could be beneficial for applications requiring electron-accepting materials. youtube.com Modifications to the acetyl side chain can influence solubility, crystal packing, and steric hindrance around the nitrogen atom, which in turn can affect intermolecular interactions and bulk material properties. nih.gov Quantitative structure–reactivity relationships (QSRRs) can be developed to predict the properties of yet-unsynthesized derivatives, accelerating the discovery of new functional molecules. chemrxiv.org
Table 3: Predicted Structure-Property Relationships This table outlines expected property changes based on general chemical principles.
| Structural Modification | Expected Impact on Electronic Properties | Expected Impact on Physical Properties |
|---|---|---|
| Addition of EDG (e.g., -OCH₃) to carbazole ring | Raise HOMO energy; potential red-shift in fluorescence youtube.com | May increase solubility in polar organic solvents |
| Addition of EWG (e.g., -NO₂) to carbazole ring | Lower LUMO energy; potential for enhanced electron affinity youtube.com | May increase crystal packing density |
| Conversion of acetyl to long alkyl chain | Minimal electronic effect | Increased lipophilicity; decreased solubility in polar solvents |
This compound as a Versatile Synthetic Building Block in Complex Molecule Construction
The chemical functionalities inherent in this compound—the fluorinated aromatic ring, the reactive acetyl group, and multiple sites for further substitution—make it a highly versatile synthetic building block. cymitquimica.comsigmaaldrich.com Building blocks are fundamental starting materials used to construct more complex molecules in a predictable and efficient manner. sigmaaldrich.comcjnmcpu.com
The fluorine atom provides a site for potential late-stage functionalization and can impart unique properties such as increased metabolic stability and altered lipophilicity in a medicinal chemistry context. mdpi.com The acetyl group serves as a key reaction handle for diversification, as detailed previously. mdpi.com The ability to selectively introduce additional functional groups onto the carbazole core through methods like halogenation followed by cross-coupling allows for the programmed assembly of intricate molecular designs. researchgate.netnih.gov This modular approach enables the rapid generation of diverse chemical libraries based on the this compound scaffold for screening in drug discovery, organic electronics, and other advanced applications. ijrpc.comnih.gov
Advanced Applications in Organic Materials Chemistry and Chemical Synthesis
Role as a Key Intermediate in the Synthesis of Optoelectronic Precursors
9-Acetyl-3-fluorocarbazole serves as a crucial intermediate in the synthesis of precursors for optoelectronic materials. The carbazole (B46965) moiety is a well-known electron-donating group with good hole-transporting properties, making it a desirable component in materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices.
The presence of the fluorine atom at the 3-position and the acetyl group at the 9-position of the carbazole ring allows for further chemical modifications. amazonaws.com The acetyl group, an electron-withdrawing group, can be chemically altered or removed, providing a reactive site for the introduction of other functional groups. wikipedia.org This versatility allows for the fine-tuning of the electronic properties of the final optoelectronic material. For instance, the acetyl group can be a precursor for the formation of other functional groups through reactions like the Willgerodt-Kindler reaction or aldol (B89426) condensations, which can extend the conjugation of the molecule.
The fluorine atom also plays a significant role in modifying the properties of the resulting materials. It is known to increase the ionization potential and electron affinity, which can lead to improved charge injection and transport properties. Furthermore, fluorination can enhance the thermal and morphological stability of organic materials, which is crucial for the longevity and performance of electronic devices.
Research has demonstrated the synthesis of various carbazole derivatives starting from functionalized carbazoles like this compound. These derivatives are then used to build larger, more complex molecules with tailored optoelectronic properties. For example, the carbazole nitrogen can be a site for attaching other aromatic or heterocyclic units, leading to the formation of bipolar host materials or thermally activated delayed fluorescence (TADF) emitters.
Table 1: Properties of 9-Acetyl-2-fluorocarbazole
| Property | Value |
| CAS Number | 869631-37-8 |
| Molecular Formula | C14H10FNO |
| Molecular Weight | 227.23 g/mol |
| Data sourced from Chemsrc chemsrc.com |
Integration into Polymerization Processes as a Monomer Unit
A monomer is a molecule that can react together with other monomer molecules to form a larger polymer chain or three-dimensional network in a process called polymerization. reb.rw this compound can be utilized as a monomer unit in polymerization processes to create functional polymers for a variety of applications. cirs-group.comreach.lu The carbazole ring system is a key structural motif in many conductive and photorefractive polymers.
The acetyl and fluoro substituents on the carbazole core of this compound can influence the polymerization process and the properties of the resulting polymer. The acetyl group can be used as a handle for polymerization, for instance, through reactions involving the methyl group of the acetyl moiety. Alternatively, the acetyl group can be modified to introduce a polymerizable group, such as a vinyl or an acrylate (B77674) group.
The fluorine atom can impart desirable properties to the polymer, such as increased solubility in organic solvents, improved thermal stability, and enhanced resistance to oxidative degradation. These properties are highly beneficial for the processing and long-term stability of polymer-based devices.
Polymers incorporating 3-fluorocarbazole units have been investigated for their potential in organic electronics. These polymers can exhibit good charge-transporting properties and have been used as host materials in polymer light-emitting diodes (PLEDs) or as the active layer in organic solar cells. The specific substitution pattern of this compound allows for the synthesis of polymers with well-defined structures and, consequently, predictable and tunable properties.
Contribution to the Development of Functional Organic Molecules for Chemical Applications
A functional group is a specific group of atoms or bonds within a compound that is responsible for the characteristic chemical reactions of that compound. libretexts.orgopenstax.org The combination of the carbazole, acetyl, and fluoro functional groups in this compound makes it a valuable building block for the development of a wide range of functional organic molecules. libretexts.orgopenstax.org
The carbazole core is a versatile platform that can be chemically modified at various positions to introduce different functionalities. The acetyl group can be a precursor for various chemical transformations, enabling the synthesis of more complex carbazole derivatives. wikipedia.org For example, the acetyl group can undergo condensation reactions to form chalcones, which are themselves versatile intermediates for the synthesis of heterocyclic compounds like pyrazolines and pyrimidines. researchgate.net
The fluorine atom can modulate the reactivity and properties of the molecule. Its electron-withdrawing nature can influence the acidity of nearby protons and the regioselectivity of electrophilic substitution reactions on the carbazole ring. This allows for controlled synthesis of specific isomers of more complex molecules.
Carbazole-based compounds have found applications in various areas of chemistry, including as sensors, catalysts, and in medicinal chemistry. For example, the fluorescent properties of some carbazole derivatives make them suitable for use as fluorescent probes for the detection of ions or small molecules. The ability to fine-tune the electronic and steric properties of the carbazole core through the use of intermediates like this compound is crucial for the design of molecules with specific functions.
Use in the Design and Construction of Supramolecular Architectures
Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules. rsc.org The forces responsible for the spatial organization of these systems can be non-covalent, including hydrogen bonding, metal coordination, hydrophobic forces, van der Waals forces, π-π interactions, and electrostatic effects. rsc.orgmpg.de this compound possesses structural features that make it a suitable building block for the design and construction of supramolecular architectures. mpg.denih.gov
The carbazole ring system is known to participate in π-π stacking interactions, which can be a driving force for self-assembly. The planar nature of the carbazole core facilitates these interactions, leading to the formation of ordered aggregates in solution or in the solid state.
By carefully designing the substitution pattern on the carbazole core, it is possible to control the geometry and dimensionality of the resulting supramolecular assemblies. For instance, the introduction of specific recognition motifs can lead to the formation of discrete molecular cages, extended one-dimensional chains, or two-dimensional sheets. These supramolecular architectures can have potential applications in areas such as molecular recognition, catalysis, and materials science. For example, porous supramolecular frameworks can be used for gas storage or separation.
Future Research Directions and Unaddressed Challenges in 9 Acetyl 3 Fluorocarbazole Chemistry
Development of Highly Efficient and Atom-Economical Synthetic Methodologies
The development of synthetic routes that are both highly efficient and atom-economical is a cornerstone of modern organic chemistry. rsc.orgchemrxiv.org Current methods for synthesizing carbazole (B46965) derivatives often involve multi-step processes that may not be optimal in terms of yield and waste generation. doi.org Future research should prioritize the development of novel synthetic strategies for 9-Acetyl-3-fluorocarbazole that maximize the incorporation of all reactant atoms into the final product.
One promising avenue is the exploration of catalyst-free and atom-economical reactions, such as the Diels-Alder reaction of 3-alkenyl indoles with conjugated alkynyl ketones, which has been shown to produce substituted 1-acetyl carbazoles in good yields. doi.org Adapting such methodologies for the synthesis of this compound could offer a more sustainable and efficient approach. Furthermore, investigating rhodium-catalyzed atom-economical lactonization strategies, which have been successful in the synthesis of other complex molecules, could provide novel pathways. nih.gov
| Synthetic Approach | Potential Advantages | Key Challenges |
| Catalyst-free Diels-Alder Reactions | High atom economy, avoidance of expensive or toxic catalysts. doi.org | Substrate scope, control of regioselectivity with fluorine substituent. |
| Visible Light-Promoted Radical Reactions | Mild reaction conditions, high step efficiency. rsc.org | Managing radical reactivity, potential for side reactions. |
| Rhodium-Catalyzed Lactonization | High diastereoselectivity, potential for asymmetric synthesis. nih.gov | Catalyst cost and sensitivity, precursor synthesis. |
| One-Pot Multi-Component Reactions | Increased efficiency, reduced purification steps. ijrpc.com | Optimization of reaction conditions for multiple steps. |
Exploration of Unprecedented Reactivity Patterns and Chemical Transformations
The reactivity of the this compound core is not yet fully understood. The interplay between the electron-withdrawing acetyl group at the 9-position and the fluorine atom at the 3-position likely imparts unique electronic properties that could lead to novel chemical transformations.
Future investigations should focus on systematically exploring the reactivity of this scaffold under various conditions. This includes, but is not limited to, electrophilic and nucleophilic aromatic substitution, cross-coupling reactions, and cycloaddition reactions. nih.gov For instance, the Cadogan reaction, a reductive cyclization of 2-nitrobiphenyls, has been a successful route for preparing various carbazoles and could be adapted for derivatives of this compound. researchgate.net Understanding how the fluorine substituent influences the regioselectivity and reactivity in these transformations is a key challenge.
Advancements in In-Situ Spectroscopic Techniques for Reaction Monitoring
To fully understand the reaction mechanisms and optimize synthetic protocols, the use of advanced in-situ spectroscopic techniques is crucial. Techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy), in-situ NMR (nuclear magnetic resonance), and Raman spectroscopy can provide real-time data on the formation of intermediates, byproducts, and the final product.
Future research should aim to apply these techniques to the synthesis and transformations of this compound. This would allow for a more detailed understanding of reaction kinetics and mechanisms, facilitating the development of more robust and efficient processes. For example, monitoring the progress of a Diels-Alder or a Cadogan reaction in real-time could reveal transient intermediates and help in fine-tuning reaction parameters for optimal yield and purity. doi.orgresearchgate.net
Refinement of Computational Models for Enhanced Predictive Capabilities
Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules. chemrxiv.org Developing accurate computational models for this compound can significantly accelerate research by predicting its electronic structure, spectroscopic properties, and reactivity.
Future efforts should be directed towards:
Developing accurate density functional theory (DFT) models: These models can predict molecular geometries, vibrational frequencies (for comparison with IR and Raman spectra), and electronic properties.
Predicting reaction pathways and transition states: This can help in understanding reaction mechanisms and predicting the feasibility of new transformations.
Simulating spectroscopic data: This can aid in the interpretation of experimental spectra and the identification of unknown compounds.
By refining these computational models, researchers can screen potential reaction conditions and substrates in-silico, thereby reducing the need for extensive experimental work.
Expanding the Scope of its Application as a Precursor in Emerging Chemical Technologies
Carbazole derivatives are known for their applications in various fields, including as photoelectrical materials and dyes. ijrpc.com The unique electronic properties of this compound make it a promising precursor for the development of new materials and technologies.
Future research should explore the potential of this compound in areas such as:
Organic Light-Emitting Diodes (OLEDs): Carbazole-based materials are often used as host materials in OLEDs. tcichemicals.com The fluorine and acetyl substituents could be tuned to optimize the electronic properties for specific applications.
Organic Photovoltaics (OPVs): The electron-deficient nature of the carbazole core, modified by the substituents, could be beneficial for creating new donor or acceptor materials for OPVs.
Pharmaceuticals: While this article does not delve into specific biological activities, the carbazole scaffold is a key element in many biologically active compounds. ijrpc.com The introduction of a fluorine atom can often enhance the metabolic stability and bioavailability of drug candidates. researchgate.net Further derivatization of this compound could lead to novel compounds with interesting pharmacological profiles.
| Emerging Technology | Potential Role of this compound | Research Focus |
| Organic Electronics | Precursor for host materials, charge-transporting materials. tcichemicals.com | Synthesis of polymers and dendrimers, characterization of electronic properties. |
| Medicinal Chemistry | Scaffold for the synthesis of novel bioactive molecules. ijrpc.comresearchgate.net | Derivatization and screening for biological activity. |
| Sensor Technology | Component of fluorescent or electrochemical sensors. | Design and synthesis of sensor molecules, testing of sensitivity and selectivity. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
